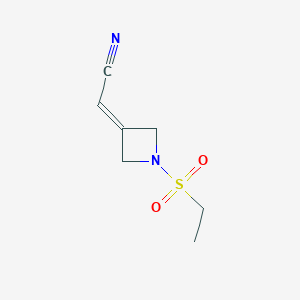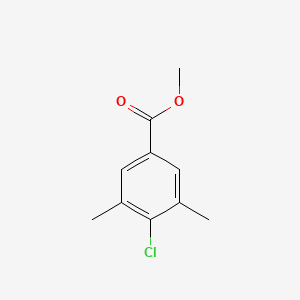![molecular formula C16H9ClN2 B1427092 2-Chlorodibenzo[f,h]quinoxaline CAS No. 1202564-31-5](/img/structure/B1427092.png)
2-Chlorodibenzo[f,h]quinoxaline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoxaline has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular structure of 2-Chlorodibenzo[f,h]quinoxaline is defined by its linear formula: C16H9ClN2 . It’s a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
The reaction of 2,3-dichloroquinoxaline with thiourea affords a product in moderate to good yields . The best yield of quinoxaline-2,3(1H,4H)-dithione was synthesized by treatment with sodium hydrogen sulfide(NaSH) in ethanol under reflux for 5 h followed by neutralization with acid .Physical And Chemical Properties Analysis
2-Chlorodibenzo[f,h]quinoxaline has a molecular weight of 264.71 g/mol. Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Applications De Recherche Scientifique
- Quinoxaline scaffolds have been used for the design and development of numerous bioactive molecules .
- Quinoxaline scaffolds have been used in the synthesis of organic sensitizers for solar cell applications .
Bioactive Molecules
Dyes and Fluorescent Materials
Electroluminescent Materials
Organic Sensitizers for Solar Cell Applications
Polymeric Optoelectronic Materials
Pharmacological Effects
- Quinoxalines have been used in the transition-metal-free synthesis of various compounds .
- The outcomes of these applications include the production of various compounds using sustainable and eco-friendly methods .
Transition-Metal-Free Synthesis
Functional Group Decoration
- Quinoxalines have been used in the transition-metal-free synthesis of various compounds .
- The outcomes of these applications include the production of various compounds using sustainable and eco-friendly methods .
- Quinoxaline scaffolds have been used for the decoration with proper functional groups .
- The outcomes of these applications include the production of various compounds with specific properties .
Transition-Metal-Free Synthesis
Functional Group Decoration
Condensation Reactions
Safety And Hazards
2-Chlorodibenzo[f,h]quinoxaline has certain safety information associated with it. It has hazard statements H302;H315;H320;H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
Quinoxalines have several prominent pharmacological effects and diverse therapeutic uses, making them a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Propriétés
IUPAC Name |
3-chlorophenanthro[9,10-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2/c17-14-9-18-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16(15)19-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYJCWNQZBKYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorodibenzo[f,h]quinoxaline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1427014.png)







![2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427029.png)

